

An In-depth Technical Guide on 3-Methyl-5-oxo-5-phenylvaleric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-5-oxo-5-phenylpentanoic acid

Cat. No.: B051233

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-oxo-5-phenylvaleric acid (CAS No. 2840-61-1), a gamma-keto acid with applications as a synthetic intermediate. The document covers the historical context of its synthesis, detailed physicochemical properties, and the primary manufacturing route via the Friedel-Crafts acylation reaction. A detailed, representative experimental protocol is provided, alongside visualizations of the synthetic workflow and reaction mechanism. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction and Historical Context

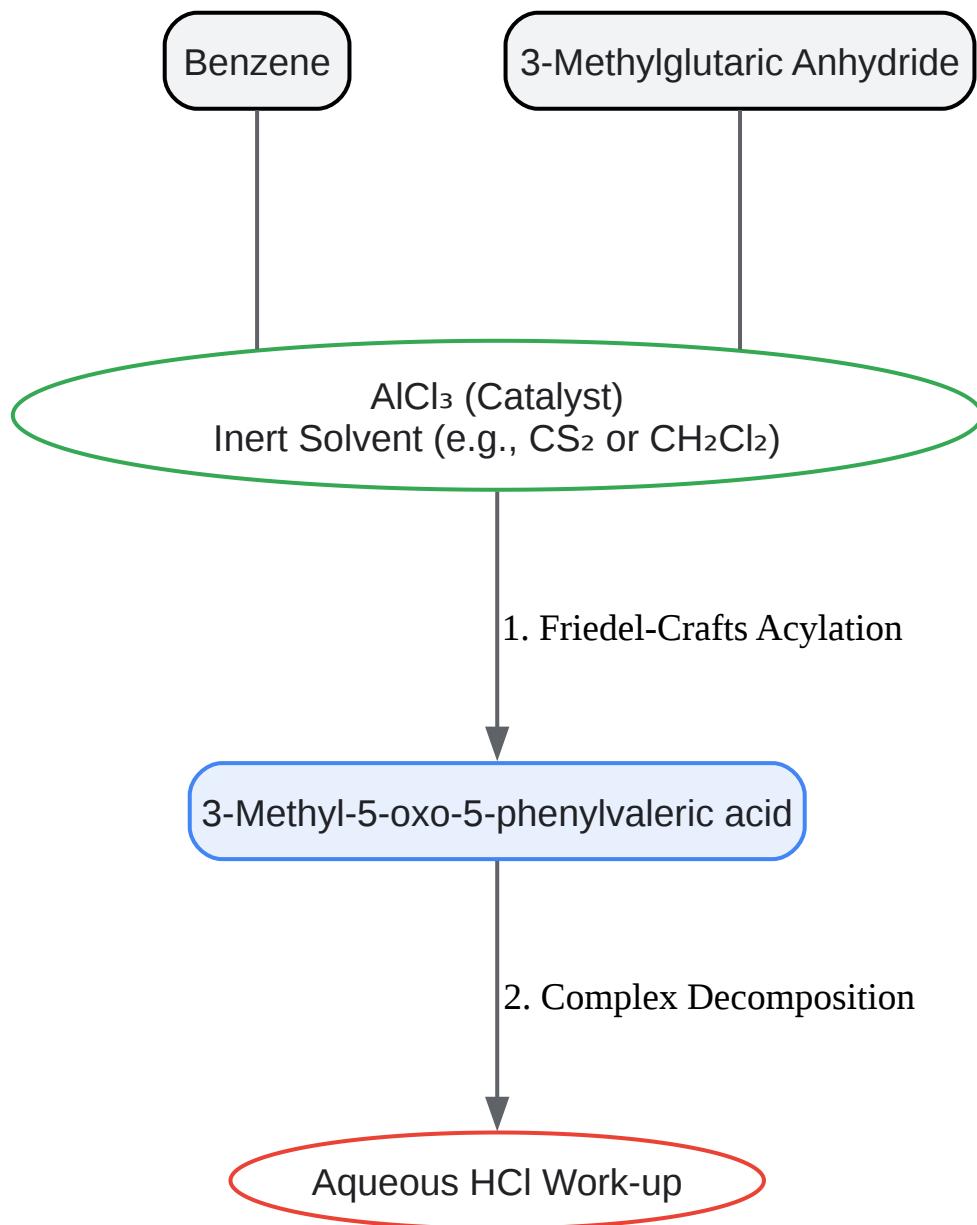
3-Methyl-5-oxo-5-phenylvaleric acid, also known as **3-methyl-5-oxo-5-phenylpentanoic acid**, is an organic compound characterized by a pentanoic acid backbone with a methyl substituent at the C3 position and a phenyl ketone at the C5 position.^{[1][2]} Its structure makes it a useful building block in organic synthesis. For instance, it has been utilized as a precursor in the preparation of optically enriched stereoisomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox), a fragrance ingredient.^[1]

The discovery and synthesis of this molecule are rooted in the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Developed by Charles Friedel and James Crafts in 1877, this reaction allows for the attachment of substituents to an aromatic ring. The synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid is a classic example of

Friedel-Crafts acylation, a variant of the original reaction that employs acyl chlorides or anhydrides to form aryl ketones. This specific compound is prepared by the acylation of benzene with 3-methylglutaric anhydride, demonstrating a direct application of this century-old, yet powerful, synthetic methodology.

Physicochemical and Structural Data

The key identifiers and properties of 3-Methyl-5-oxo-5-phenylvaleric acid have been compiled from various chemical databases and are presented below.


Property	Value	Reference
CAS Number	2840-61-1	[2] [3]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[2]
Molecular Weight	206.24 g/mol	[4]
IUPAC Name	3-methyl-5-oxo-5-phenylpentanoic acid	[2]
SMILES	CC(CC(=O)O)CC(=O)c1ccccc1	[2]
InChI	1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)	[2]
Physical Form	Powder (Predicted)	
Melting Point	Not specified; (related compound 5-oxo-5-phenylvaleric acid melts at 126-129 °C)	

Synthesis Pathway and Reaction Mechanism

The most direct and established route for synthesizing 3-Methyl-5-oxo-5-phenylvaleric acid is the Friedel-Crafts acylation of benzene with 3-methylglutaric anhydride. The reaction requires a

strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3), to proceed.

The reaction involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring with an acyl group derived from 3-methylglutaric anhydride.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 3-Methyl-5-oxo-5-phenylvaleric acid.

The Friedel-Crafts acylation mechanism proceeds through several distinct steps:

- Formation of the Acylium Ion: The Lewis acid catalyst (AlCl_3) coordinates with an oxygen atom of the 3-methylglutaric anhydride. This complex is unstable and rearranges, cleaving the C-O bond to form a highly electrophilic, resonance-stabilized acylium ion.
- Electrophilic Attack: The π -electrons of the aromatic benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
- Rearomatization: A base (such as the $[\text{AlCl}_3\text{OR}]^-$ complex) abstracts a proton from the sp^3 -hybridized carbon of the sigma complex, restoring the aromaticity of the ring.
- Catalyst Complexation and Release: The product, an aryl ketone, is a Lewis base and immediately coordinates with the strong Lewis acid catalyst (AlCl_3). For this reason, a stoichiometric amount of the catalyst is required. The final product is liberated from this complex during an aqueous work-up step.^[5]

[Click to download full resolution via product page](#)**Caption:** Mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following is a representative, generalized protocol for the laboratory-scale synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Reagents:

- 3-Methylglutaric anhydride
- Benzene (Anhydrous)
- Anhydrous Aluminum Chloride ($AlCl_3$)
- Concentrated Hydrochloric Acid (HCl)
- Diethyl ether or Dichloromethane
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Ice

Equipment:

- Three-neck round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with $CaCl_2$)
- Mechanical or magnetic stirrer

- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
- Initial Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 2.2 equivalents) and an inert solvent such as dichloromethane. Cool the mixture in an ice bath to 0-5 °C.
- Addition of Reactants: Dissolve 3-methylglutaric anhydride (1.0 equivalent) in a mixture of the solvent and anhydrous benzene (a large excess of benzene can also be used as the solvent). Add this solution dropwise to the stirred AlCl_3 suspension while maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for dichloromethane) for 2-4 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture back down in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by concentrated HCl, to decompose the aluminum complex. This step is highly exothermic and should be performed with care.
- Extraction: Transfer the mixture to a separatory funnel. If a co-solvent was used, add more to dissolve the product. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., diethyl ether).

- **Washing:** Combine the organic extracts and wash sequentially with dilute HCl, water, and finally a saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to yield the final product.

Conclusion

3-Methyl-5-oxo-5-phenylvaleric acid is a valuable synthetic intermediate whose preparation is a direct application of the historic Friedel-Crafts acylation. The synthesis via benzene and 3-methylglutaric anhydride is a robust and well-understood process. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the synthesis and application of this and related keto acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. Buy Online CAS Number 2840-61-1 - TRC - 3-Methyl-5-oxo-5-phenylvaleric Acid | LGC Standards [lgcstandards.com]
- 3. 2840-61-1|3-Methyl-5-oxo-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | CID 561998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Methyl-5-oxo-5-phenylvaleric Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b051233#discovery-and-history-of-3-methyl-5-oxo-5-phenylvaleric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com